2-methoxyethyl 4-chloro-5-methyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
2-methoxyethyl 4-chloro-5-methyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 4-chloro-5-methyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridin-3-yl Group: This can be achieved through a palladium-catalyzed cross-coupling reaction such as Suzuki-Miyaura coupling.
Chlorination and Methylation:
Esterification: The final step involves the esterification of the carboxyl group with 2-methoxyethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 4-chloro-5-methyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidine-6-carboxylate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted thieno[2,3-d]pyrimidines.
Scientific Research Applications
2-methoxyethyl 4-chloro-5-methyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 4-chloro-5-methyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity.
Pathways Involved: It can interfere with signaling pathways that are crucial for cell growth and survival, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyethyl 4-chloro-5-methyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate
- 2-methoxyethyl 4-chloro-5-methyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidine-6-carboxylate
Uniqueness
2-methoxyethyl 4-chloro-5-methyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
2-methoxyethyl 4-chloro-5-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-9-11-13(17)19-14(10-4-3-5-18-8-10)20-15(11)24-12(9)16(21)23-7-6-22-2/h3-5,8H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMDFNIEXOEFRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)C3=CN=CC=C3)Cl)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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